molecular formula C8H7ClN2O B136657 4-Carbamimidoylbenzoyl chloride CAS No. 138109-35-0

4-Carbamimidoylbenzoyl chloride

Cat. No. B136657
M. Wt: 182.61 g/mol
InChI Key: TYEUEBYQZRRNTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Carbamimidoylbenzoyl chloride, also known as 4-CBCl, is a chemical compound used in scientific research. It is a derivative of benzoyl chloride and is commonly used as a reagent in organic synthesis.

Mechanism Of Action

The mechanism of action of 4-Carbamimidoylbenzoyl chloride is not well understood. However, it is believed to act as an acylating agent, reacting with nucleophiles such as amines or alcohols to form carbamimidoyl derivatives.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of 4-Carbamimidoylbenzoyl chloride. However, it has been shown to have low toxicity in animal studies.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Carbamimidoylbenzoyl chloride in lab experiments is its high yield in synthesis. Additionally, it is relatively easy to handle and store. However, it can be expensive to purchase and may not be readily available in all labs.

Future Directions

There are several future directions for research involving 4-Carbamimidoylbenzoyl chloride. One area of interest is the development of new fluorescent probes for imaging applications. Additionally, the use of 4-Carbamimidoylbenzoyl chloride in the synthesis of new materials or drugs could be explored further. Finally, more research is needed to understand the mechanism of action and potential biochemical and physiological effects of 4-Carbamimidoylbenzoyl chloride.

Synthesis Methods

The synthesis of 4-Carbamimidoylbenzoyl chloride involves the reaction of benzoyl chloride with cyanamide in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization. The yield of this reaction is typically high, making it an efficient method for synthesizing 4-Carbamimidoylbenzoyl chloride.

Scientific Research Applications

4-Carbamimidoylbenzoyl chloride is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis to introduce the carbamimidoyl group into molecules. This can be useful in the development of new drugs or materials. Additionally, 4-Carbamimidoylbenzoyl chloride has been used in the synthesis of fluorescent probes for imaging applications.

properties

CAS RN

138109-35-0

Product Name

4-Carbamimidoylbenzoyl chloride

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

4-carbamimidoylbenzoyl chloride

InChI

InChI=1S/C8H7ClN2O/c9-7(12)5-1-3-6(4-2-5)8(10)11/h1-4H,(H3,10,11)

InChI Key

TYEUEBYQZRRNTA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=N)N)C(=O)Cl

Canonical SMILES

C1=CC(=CC=C1C(=N)N)C(=O)Cl

synonyms

Benzoyl chloride, 4-(aminoiminomethyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.